5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group, a propoxy group, and a pyridinyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide typically involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the benzenesulfonamide core using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the propoxy group: The propoxy group can be introduced via nucleophilic substitution using propyl bromide.
Incorporation of the pyridinyl group: This can be done through a coupling reaction with 3-pyridylboronic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propoxy and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. The pyridinyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the pyridinyl group.
tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Contains a tert-butyl group and a pyridinyl group but differs in the functional groups attached to the pyridinyl ring.
Uniqueness
5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H24N2O3S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-tert-butyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-5-11-23-16-9-8-14(18(2,3)4)12-17(16)24(21,22)20-15-7-6-10-19-13-15/h6-10,12-13,20H,5,11H2,1-4H3 |
InChI Key |
SFNPTAWJVZYXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.